molecular formula C8H18O14P2 B099713 D-glycero-D-altro-octulose-1,8-bisphosphate CAS No. 16656-02-3

D-glycero-D-altro-octulose-1,8-bisphosphate

Cat. No. B099713
CAS RN: 16656-02-3
M. Wt: 400.17 g/mol
InChI Key: FQNLKWXILWAYPZ-RMJYWKLSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-glycero-D-altro-octulose-1,8-bisphosphate (DAOP-2P) is a rare sugar molecule that has recently gained attention in the scientific community due to its potential applications in various fields. DAOP-2P is a bisphosphate derivative of octulose, which is a seven-carbon sugar. It is a highly stable and water-soluble compound that can be synthesized in the laboratory using various methods.

Scientific Research Applications

Enzyme Activity and Measurement

D-glycero-D-altro-octulose-1,8-bisphosphate is involved in enzymatic reactions related to the L-type pentose phosphate pathway. The enzyme D-glycero D-ido octulose 1,8-bisphosphate:D-altro-heptulose 7-phosphotransferase catalyzes phosphate transfer in this pathway, found in various tissues including rat liver, heart, kidney, and brain, as well as in tumor tissues. This enzyme's activity, kinetics, and inhibition patterns have been studied extensively (Arora et al., 1985).

Synthesis and Analysis of Labelled Intermediates

Research has been conducted on the enzymatic synthesis, isolation, and analysis of D-glycero-D-altro-octulose-1,8-bisphosphate as a labelled intermediate in the L-type pentose pathway. This research is pivotal in understanding tissue metabolism and enzyme reactions associated with this pathway (Arora et al., 1987).

Aldolase Reactions

The synthesis and cleavage of D-glycero-D-altro-octulose-1,8-bisphosphate using aldolases have been studied. These studies shed light on the role of aldolases in producing sugar phosphate esters in the liver and red cells, offering insights into carbohydrate metabolism (Paoletti et al., 1979).

Carbon Reduction Cycle in Photosynthesis

This compound has been studied in the context of photosynthesis, particularly in the Calvin–Benson–Bassham pathway. The research suggests that D-glycero-D-altro-octulose-1,8-bisphosphate may play a role in photosynthetic carbon reduction cycles, as indicated by experiments with spinach chloroplasts (Williams & Macleod, 2006).

properties

CAS RN

16656-02-3

Product Name

D-glycero-D-altro-octulose-1,8-bisphosphate

Molecular Formula

C8H18O14P2

Molecular Weight

400.17 g/mol

IUPAC Name

[(2S,3R,4R,5R,6S)-2,3,4,5,6-pentahydroxy-7-oxo-8-phosphonooxyoctyl] dihydrogen phosphate

InChI

InChI=1S/C8H18O14P2/c9-3(1-21-23(15,16)17)5(11)7(13)8(14)6(12)4(10)2-22-24(18,19)20/h3,5-9,11-14H,1-2H2,(H2,15,16,17)(H2,18,19,20)/t3-,5+,6+,7+,8-/m0/s1

InChI Key

FQNLKWXILWAYPZ-RMJYWKLSSA-N

Isomeric SMILES

C([C@@H]([C@H]([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O)O)OP(=O)(O)O

SMILES

C(C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)O)OP(=O)(O)O

synonyms

D-glycero-D-altro-octulose 1,8-bisphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-glycero-D-altro-octulose-1,8-bisphosphate
Reactant of Route 2
D-glycero-D-altro-octulose-1,8-bisphosphate
Reactant of Route 3
D-glycero-D-altro-octulose-1,8-bisphosphate
Reactant of Route 4
Reactant of Route 4
D-glycero-D-altro-octulose-1,8-bisphosphate
Reactant of Route 5
D-glycero-D-altro-octulose-1,8-bisphosphate
Reactant of Route 6
D-glycero-D-altro-octulose-1,8-bisphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.